Cas no 192766-76-0 (L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- structure](https://www.kuujia.com/scimg/cas/192766-76-0x500.png)
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- Chemical and Physical Properties
Names and Identifiers
-
- L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
- 192766-76-0
- BB 0260830
- EN300-650699
-
- Inchi: 1S/C30H22I3NO6/c31-23-14-17(9-10-27(23)35)40-28-24(32)11-16(12-25(28)33)13-26(29(36)37)34-30(38)39-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,14,22,26,35H,13,15H2,(H,34,38)(H,36,37)/t26-/m0/s1
- InChI Key: FQBGLNJEPLLMGR-SANMLTNESA-N
- SMILES: C(O)(=O)[C@H](CC1=CC(I)=C(OC2=CC=C(O)C(I)=C2)C(I)=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
Computed Properties
- Exact Mass: 872.8581g/mol
- Monoisotopic Mass: 872.8581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 846
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.8
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Density: 1.990±0.06 g/cm3(Predicted)
- Boiling Point: 799.1±60.0 °C(Predicted)
- pka: 2.77±0.10(Predicted)
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650699-0.05g |
192766-76-0 | 0.05g |
$2637.0 | 2023-06-04 | |||
Enamine | EN300-650699-0.1g |
192766-76-0 | 0.1g |
$2762.0 | 2023-06-04 | |||
Enamine | EN300-650699-5.0g |
192766-76-0 | 5g |
$9107.0 | 2023-06-04 | |||
Enamine | EN300-650699-0.5g |
192766-76-0 | 0.5g |
$3014.0 | 2023-06-04 | |||
Enamine | EN300-650699-1.0g |
192766-76-0 | 1g |
$3139.0 | 2023-06-04 | |||
Enamine | EN300-650699-10.0g |
192766-76-0 | 10g |
$13504.0 | 2023-06-04 | |||
Enamine | EN300-650699-0.25g |
192766-76-0 | 0.25g |
$2889.0 | 2023-06-04 | |||
Enamine | EN300-650699-2.5g |
192766-76-0 | 2.5g |
$6155.0 | 2023-06-04 |
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo- Related Literature
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
Additional information on L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-
Chemical Compound CAS No. 192766-76-0: L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo
The chemical compound with CAS No. 192766-76-0, commonly referred to as L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo, is a highly specialized molecule with significant applications in the fields of pharmacology and biotechnology. This compound is a derivative of L-Tyrosine, an amino acid that plays a crucial role in various biological processes, including the synthesis of neurotransmitters such as dopamine and norepinephrine. The addition of the N-(9H-fluorenylmethoxy)carbonyl group and the 4-hydroxy-3-iodophenyl substituent introduces unique chemical properties that make this compound valuable for research and development purposes.
Recent studies have highlighted the potential of this compound in drug delivery systems and targeted therapy. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis due to its stability and ease of removal under specific conditions. In this compound, the Fmoc group serves as a protective moiety, ensuring precise control over the reactivity of the molecule during synthesis. The presence of multiple iodine atoms in the 4-hydroxy-3-iodophenyl and 3,5-diiodo groups further enhances its utility in radioimaging and therapeutic applications.
One of the most promising areas of research involving this compound is its application in radiopharmaceuticals. The iodine atoms can be readily substituted with radioactive isotopes such as iodine-123 or iodine-124, enabling the use of this compound in positron emission tomography (PET) imaging. This capability has significant implications for early diagnosis and treatment monitoring in oncology and neurology. Recent advancements in click chemistry have also facilitated the incorporation of this compound into complex molecular scaffolds, further expanding its potential applications.
The synthesis of L-Tyrosine, N-(Fmoc)-O-(4-hydroxy-3-iodylphenyl)-3,5-diiodo involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has proven particularly effective in constructing the aromatic ring system with high precision. Researchers have also explored green chemistry approaches to minimize waste and improve the overall efficiency of the synthesis process.
In terms of biological activity, this compound has shown remarkable selectivity towards specific receptors and enzymes. Preclinical studies have demonstrated its ability to modulate signaling pathways involved in inflammation and neurodegenerative diseases. Its unique structure allows for selective binding to certain protein targets, making it a valuable tool for drug discovery efforts.
Looking ahead, ongoing research aims to optimize the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.
192766-76-0 (L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-) Related Products
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)




